potassium;2-methoxy-2-oxoacetate

Description

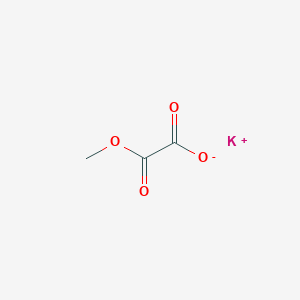

Potassium 2-methoxy-2-oxoacetate (chemical formula: C₃H₃KO₄) is a potassium salt derived from the esterification and subsequent neutralization of oxalic acid derivatives. It is structurally characterized by a methoxy group (-OCH₃) and an oxoacetate backbone, with the potassium ion stabilizing the carboxylate group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of carbon-14 labeled compounds for radiopharmaceutical research .

Its synthesis typically involves the hydrolysis of dimethyl oxalate ([14C]-2) under basic conditions to form the mono-potassium salt, followed by reactions with reagents like oxalyl chloride to yield functionalized derivatives (e.g., methyl 2-chloro-2-oxoacetate) . Notably, potassium 2-methoxy-2-oxoacetate is valued for its stability compared to analogous oxalyl chloride derivatives, which are prone to decomposition .

Properties

IUPAC Name |

potassium;2-methoxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHYWHFXPPTJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Malonic Ester Potassium Salt

The process begins with the reaction of a malonic ester (e.g., dimethyl malonate) with potassium hydroxide (KOH) in a methanol-water solvent system. The base deprotonates the malonic ester, forming the corresponding potassium enolate. Key parameters include:

-

Solvent : Methanol/water (optimal for solubility and reaction kinetics)

-

Temperature : 20–25°C (room temperature)

-

Molar Ratio : 1:1 malonic ester to KOH

The aqueous phase containing the malonic ester potassium salt is separated via phase separation, avoiding solid isolation to maintain reactivity.

Step 2: Reaction with Chloroacetic Ester

The malonic ester potassium salt is subsequently reacted with chloroacetic ester (e.g., methyl chloroacetate) under azeotropic dewatering conditions. This step eliminates water to drive the reaction to completion:

-

Solvent : Toluene or xylene (for azeotropic water removal)

-

Temperature : 65°C (2 hours)

-

Catalyst : Residual water (0.8–1.5% by weight) accelerates the reaction.

The product, a substituted malonic-chloroacetic adduct, remains in solution, enabling direct use in the next step without purification.

Step 3: Alkoxide-Mediated Ring Closure

The final step involves treating the adduct with a potassium alkoxide (e.g., potassium methoxide) to induce cyclization and form the target compound:

-

Solvent : Methanol or ethanol

-

Temperature : 65°C (2 hours)

-

Base : Potassium methoxide (1.5 equivalents)

This method avoids expensive solvents like dimethylformamide (DMF), reducing production costs and simplifying solvent recovery.

Table 1: Reaction Conditions for Potassium 2-Methoxy-2-Oxoacetate Synthesis

| Step | Reactants | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| 1 | Malonic ester + KOH | Methanol/water | 20–25°C | 1 hr | >90% |

| 2 | Malonic-K + Chloroacetic ester | Toluene | 65°C | 2 hrs | 85–88% |

| 3 | Adduct + KOMe | Methanol | 65°C | 2 hrs | 78–82% |

*Yields estimated from analogous reactions in.

Critical Analysis of Methodologies

Solvent Selection and Reaction Efficiency

The malonic ester route demonstrates superior scalability due to its use of low-cost solvents (methanol, toluene) and avoidance of solid intermediates. In contrast, oxidation methods involve expensive reagents (DMP) and limited applicability to potassium salts.

Purification Challenges

Azeotropic dewatering in Step 2 ensures minimal water content (<1.5%), preventing hydrolysis of the chloroacetic ester. Post-reaction distillation and phase separation further enhance product purity (>95%) without chromatography.

Stability Considerations

Potassium 2-methoxy-2-oxoacetate is hygroscopic and requires storage at room temperature in anhydrous conditions. Prolonged exposure to moisture leads to decomposition, necessitating stringent handling protocols.

Industrial-Scale Production Insights

For large-scale synthesis, the malonic ester method is preferred due to:

-

Continuous Operation Feasibility : Unreacted chloroacetic ester can be recycled into Step 2.

-

Solvent Recovery : Methanol and toluene are easily reclaimed via distillation.

-

Cost Efficiency : Raw material costs are minimized by using commodity chemicals (KOH, methyl chloroacetate).

Chemical Reactions Analysis

Types of Reactions

potassium;2-methoxy-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: The compound may react with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Synthesis of Organic Compounds

Alkoxycarbonylation Reactions

Potassium 2-methoxy-2-oxoacetate serves as a substrate in palladium-catalyzed decarboxylative alkoxycarbonylation reactions. This method allows for the efficient synthesis of various aryl esters under mild conditions. For instance, the use of potassium 2-methoxy-2-oxoacetate in combination with potassium aryltrifluoroborates has been shown to yield high conversions and product yields, demonstrating its utility in organic synthesis .

Table 1: Summary of Alkoxycarbonylation Reactions Using Potassium 2-Methoxy-2-Oxoacetate

| Reaction Type | Substrate Type | Conditions | Yield (%) |

|---|---|---|---|

| Decarboxylative Alkoxycarbonylation | Aryltrifluoroborates | Pd(OAc)₂, K₂S₂O₈, DMSO/H₂O | 75-90 |

| Ortho-Alkoxycarbonylation | O-Methylketoximes | Ag₂CO₃, K₂S₂O₈, Room Temp | 70-85 |

Dyeing and Coloring Agents

Potassium 2-methoxy-2-oxoacetate derivatives have been explored for their potential in dyeing keratin fibers, such as human hair. The compound can be utilized to create colorants that are less damaging than traditional oxidative dyes. The ability to form stable color complexes makes it suitable for developing hair dyes with improved fastness properties .

Case Study: Hair Dye Formulation

A study demonstrated that formulations containing potassium 2-methoxy-2-oxoacetate provided vibrant color results while minimizing fiber damage compared to conventional oxidative dyes. The formulations showed enhanced durability and color retention over time.

Pharmaceutical Applications

While specific therapeutic applications of potassium 2-methoxy-2-oxoacetate are still under investigation, its derivatives have shown promise in medicinal chemistry. The compound can potentially be used as an intermediate in the synthesis of various bioactive molecules.

Table 2: Potential Pharmaceutical Applications

| Application Area | Compound Type | Example Use |

|---|---|---|

| Antimicrobial Agents | Alkyl Esters | Synthesis of new antibiotics |

| Anti-inflammatory Compounds | Aryl Derivatives | Development of pain relief drugs |

Material Science

In material science, potassium 2-methoxy-2-oxoacetate is being investigated for its role in developing new polymeric materials and coatings. Its reactivity allows it to participate in polymerization processes, contributing to the formation of novel materials with desirable properties.

Case Study: Polymer Development

Research has indicated that incorporating potassium 2-methoxy-2-oxoacetate into polymer matrices can enhance mechanical properties and thermal stability. This has implications for creating advanced materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of potassium;2-methoxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical and physiological effects. The detailed mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(N-Methoxy-N-Methylamino)-2-Oxoacetate

- Formula: C₆H₁₁NO₄

- Key Features: Contains an ethyl ester group and a methoxy-methylamino substituent. Higher molecular weight (161.16 g/mol) and lipophilicity (XLogP3 = 0.4) compared to potassium 2-methoxy-2-oxoacetate. Used as a building block for pharmaceuticals and agrochemicals due to its reactive α-keto ester moiety .

| Property | Potassium 2-Methoxy-2-Oxoacetate | Ethyl 2-(N-Methoxy-N-Methylamino)-2-Oxoacetate |

|---|---|---|

| Molecular Weight | 160.16 g/mol | 161.16 g/mol |

| Solubility | Water-soluble (ionic nature) | Limited water solubility (organic solvent use) |

| Stability | High (stable salt form) | Moderate (ester hydrolysis risk) |

| Applications | Radiolabeling intermediates | API intermediates, agrochemicals |

Key Difference : The potassium salt’s ionic nature enhances aqueous solubility and stability, whereas the ethyl ester derivative is tailored for organic-phase reactions .

Methyl 2-Chloro-2-Oxoacetate

- Formula : C₃H₃ClO₃

- Key Features :

| Property | Potassium 2-Methoxy-2-Oxoacetate | Methyl 2-Chloro-2-Oxoacetate |

|---|---|---|

| Reactivity | Low (stable salt) | High (electrophilic chloride) |

| Stability | High | Low (decomposes readily) |

| Synthesis Role | Precursor for labeled compounds | Direct acylating agent |

Sodium Chloroacetate

- Formula : C₂H₂ClO₂Na

- Key Features :

| Property | Potassium 2-Methoxy-2-Oxoacetate | Sodium Chloroacetate |

|---|---|---|

| Toxicity | Low (no acute hazards reported) | High (corrosive, irritant) |

| Functional Group | Methoxy-oxoacetate | Chloroacetate |

| Applications | Pharmaceutical synthesis | Herbicides, chemical synthesis |

Key Difference : The methoxy group in potassium 2-methoxy-2-oxoacetate reduces electrophilicity and toxicity compared to the chloroacetate analog .

Potassium Hydrogen Oxalate (Potassium Binoxalate)

- Formula : KHC₂O₄

- Key Features :

| Property | Potassium 2-Methoxy-2-Oxoacetate | Potassium Hydrogen Oxalate |

|---|---|---|

| Functional Group | Methoxy-oxoacetate | Hydroxyl-oxalate |

| Reactivity | Moderate (ester hydrolysis) | High (acidic hydrogen) |

| Applications | Radiolabeling | Metal polishing, pH regulation |

Key Difference : The methoxy group in potassium 2-methoxy-2-oxoacetate imparts ester-like reactivity, unlike the acidic hydrogen in potassium hydrogen oxalate .

Q & A

Q. What are the optimal synthetic routes for potassium 2-methoxy-2-oxoacetate, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: A multi-step synthesis approach is recommended, starting with esterification of glyoxylic acid derivatives. For example, reacting methoxyacetic acid with potassium hydroxide under controlled pH (7–9) to form the potassium salt. Intermediate purification via recrystallization in ethanol/water mixtures improves yield (60–75%). Critical parameters include temperature control (<40°C to prevent decarboxylation) and inert atmospheres to avoid oxidation. By-products like dimethoxy derivatives can be minimized using stoichiometric excess of glyoxylic acid (1.2:1 molar ratio) .

Q. What spectroscopic techniques are most effective for characterizing potassium 2-methoxy-2-oxoacetate?

Methodological Answer:

- NMR : H NMR (DO, 400 MHz) identifies methoxy ( 3.3–3.5 ppm) and carbonyl ( 170–175 ppm) groups. C NMR confirms the oxoacetate backbone.

- FT-IR : Strong bands at 1720 cm (C=O stretch) and 1250 cm (C-O ester).

- XRD : Single-crystal X-ray diffraction (as in ) resolves bond angles and crystallographic packing, critical for confirming salt formation .

Q. How do pH and temperature affect the stability of potassium 2-methoxy-2-oxoacetate in aqueous solutions?

Methodological Answer: Stability studies show degradation above pH 10 (hydrolysis of ester groups) or below pH 3 (decarboxylation). At 25°C, the compound remains stable for >48 hours in neutral buffers (pH 6–8). Elevated temperatures (>50°C) accelerate decomposition, forming glyoxylate and methanol by-products. Use HPLC with UV detection (λ = 210 nm) to monitor degradation kinetics .

Advanced Research Questions

Q. How can contradictions in reported crystal structure data for derivatives be resolved?

Methodological Answer: Discrepancies arise from solvent polarity and crystallization methods. For example, polar solvents (e.g., DMSO) induce hydrogen-bonded networks, while non-polar solvents (toluene) favor van der Waals interactions. Re-evaluate structures using high-resolution XRD (synchrotron sources) and compare with DFT-optimized geometries. ’s triclinic crystal system (P1 space group) provides a reference for bond-length validation .

Q. What strategies address enantiomeric purity challenges in chiral derivatives?

Methodological Answer: Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak IA) achieves >98% enantiomeric excess. Asymmetric synthesis using chiral catalysts (e.g., L-proline) during esterification improves stereoselectivity. Monitor progress via circular dichroism (CD) spectroscopy at 220–250 nm .

Q. How does the ester linkage configuration influence enzyme interactions?

Methodological Answer: The methoxy group’s steric hindrance reduces binding affinity to esterase enzymes compared to unsubstituted oxoacetates. Use molecular docking simulations (AutoDock Vina) and kinetic assays (Michaelis-Menten plots) to quantify inhibition constants (). highlights similar compounds’ role in enzyme-substrate studies .

Q. What computational models predict reactivity in complex systems?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic sites (e.g., carbonyl carbon). Molecular dynamics (MD) simulations in explicit solvent (water) model hydrolysis pathways. Compare results with experimental O isotopic labeling studies to validate mechanisms .

Q. What safety protocols mitigate respiratory and dermal toxicity risks?

Methodological Answer:

- Use fume hoods during synthesis to avoid aerosol inhalation (LD data in ).

- Wear nitrile gloves and PPE; the compound’s low molecular weight increases skin permeability.

- Emergency protocols: Immediate rinsing with water for dermal contact; activated charcoal for ingestion .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.